(4E)-5-(4-chlorophenyl)penta-1,4-dien-3-one

Description

(4E)-5-(4-Chlorophenyl)penta-1,4-dien-3-one (hereafter referred to as D1) is a chalcone derivative characterized by a conjugated dienone backbone and a 4-chlorophenyl substituent. Synthesized by Chemspace SIA with 95% purity, D1 has been utilized in pharmacological research for method development and analytical studies, such as HPLC and NMR characterization .

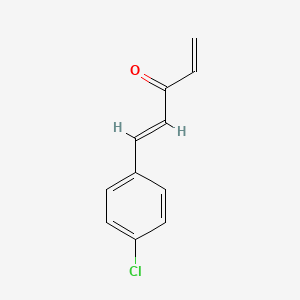

Figure 1: Structure of D1.

Properties

IUPAC Name |

(1E)-1-(4-chlorophenyl)penta-1,4-dien-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClO/c1-2-11(13)8-5-9-3-6-10(12)7-4-9/h2-8H,1H2/b8-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFOMCUJFCGJLJI-VMPITWQZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)C=CC1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC(=O)/C=C/C1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1613309-12-8 | |

| Record name | (4E)-5-(4-chlorophenyl)penta-1,4-dien-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

(4E)-5-(4-chlorophenyl)penta-1,4-dien-3-one, a derivative of penta-1,4-dien-3-one, has garnered attention for its potential biological activities, particularly in cancer research. This compound is characterized by its unique structure, which facilitates interactions with various molecular targets, leading to significant biological effects. This article explores the biological activity of this compound through a review of recent studies and findings.

Chemical Structure and Properties

The compound (4E)-5-(4-chlorophenyl)penta-1,4-dien-3-one can be represented chemically as follows:

This structure includes a chlorinated phenyl group attached to a penta-1,4-dien-3-one backbone, which is crucial for its biological activity.

The biological activity of (4E)-5-(4-chlorophenyl)penta-1,4-dien-3-one primarily involves its interaction with specific enzymes and receptors. The compound's structure allows it to bind effectively to active sites on these proteins, potentially inhibiting their activity or modulating their function. Research indicates that such interactions may lead to apoptosis in cancer cells by triggering caspase activation pathways .

Anticancer Activity

Recent studies have demonstrated that derivatives of penta-1,4-dien-3-one exhibit significant antiproliferative effects against various cancer cell lines. For instance, one study reported that a hybrid compound based on this framework inhibited the growth of MCF-7 human breast cancer cells with an IC50 value of approximately 32.65 µM . The mechanism involved the degradation of client proteins associated with the HSP90 chaperone pathway, leading to cell cycle arrest and apoptosis .

Table 1: Antiproliferative Effects of Related Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1z | MCF-7 | 32.65 | HSP90 inhibition and apoptosis |

| 1a | HCC1806 | 25.00 | Induction of apoptosis |

| 1b | MDA-MB-231 | 15.00 | Cell cycle arrest |

Case Studies

Several case studies have focused on the biological effects of (4E)-5-(4-chlorophenyl)penta-1,4-dien-3-one derivatives:

- Study on HSP90 Inhibition : A pharmacophore-hybridized strategy was employed to synthesize derivatives that showed broad-spectrum antiproliferative effects across multiple breast cancer cell lines. The study found that these compounds could induce apoptosis through the activation of caspases .

- Antiviral Activity : Another study investigated the antiviral properties of related penta-1,4-dien-3-one derivatives against plant viruses. The findings indicated that certain modifications to the structure enhanced protective and curative activities against viral infections .

Toxicological Profile

In assessing the safety profile of (4E)-5-(4-chlorophenyl)penta-1,4-dien-3-one, preliminary toxicity tests indicated it was less toxic than some conventional chemotherapeutics while maintaining significant anticancer efficacy . This selectivity is crucial for developing safer therapeutic options.

Scientific Research Applications

(4E)-5-(4-chlorophenyl)penta-1,4-dien-3-one, also known as 1-(4-Chlorophenyl)-5-phenyl-1,4-pentadien-3-one, is a derivative of penta-1,4-dien-3-one that is explored in scientific research for use in chemistry, medicine and industry.

Scientific Research Applications

(4E)-5-(4-chlorophenyl)penta-1,4-dien-3-one has been explored for various scientific research applications:

- Chemistry The compound can serve as a precursor in creating complex organic molecules and materials.

- Medicine Research is ongoing to explore its potential as an anti-inflammatory or anticancer agent.

- Industry The compound can be used in the development of new materials with specific electronic or optical properties.

Derivatives of penta-1,4-dien-3-one have antibacterial and antiviral properties, and implications in cancer research . The chlorophenyl group contributes to its biological activity through interactions with biological targets.

Antibacterial Activity Research has indicated that derivatives of penta-1,4-dien-3-one exhibit antibacterial properties. Compounds with the 4-chlorophenyl group have demonstrated enhanced activity compared to their counterparts without this substituent, withCompound 3a (4-Cl-Ph) exhibiting an 85.0 inhibition rate against Xanthomonas oryzae (Xoo).

Antiviral Research Studies of 1,4-Pentadien-3-one derivatives derived from curcumin, have demonstrated excellent inhibitory activity against plant viruses .

Case studies

(4E)-5-(4-chlorophenyl)penta-1,4-dien-3-one has demonstrated significant antibacterial activity against resistant strains of Escherichia coli, suggesting its potential use in treating infections caused by multidrug-resistant bacteria. In antiviral research, the compound showed promising results against various plant viruses, comparable to established antiviral agents like ribavirin.

Properties

The properties of (4E)-5-(4-chlorophenyl)penta-1,4-dien-3-one include:

- CAS No. 34292-83-6

- Molecular Formula C17H13ClO

- Molecular Weight 268.7 g/mol

- IUPAC Name (1E,4E)-1-(4-chlorophenyl)-5-phenylpenta-1,4-dien-3-one

- InChI InChI=1S/C17H13ClO/c18-16-10-6-15(7-11-16)9-13-17(19)12-8-14-4-2-1-3-5-14/h1-13H/b12-8+,13-9+

- InChI Key PZAALISHZLYIHV-QHKWOANTSA-N

- Isomeric SMILES C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=C(C=C2)Cl

- Canonical SMILES C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=C(C=C2)Cl

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physical Properties

D1’s analogs vary in substituents, which significantly alter their physical properties and bioactivities. Key examples include:

Table 1: Physical Properties of Selected Analogs

*TMC: 2,6,6-Trimethylcyclohexen-1-yl

Key Observations :

- Heterocyclic Incorporation : Compounds with aromatic heterocycles (e.g., thiazole, pyridine, benzoimidazole) exhibit higher melting points and solid states compared to D1, likely due to enhanced intermolecular interactions .

- Fluorinated/Chlorinated Groups : Fluorine or chlorine atoms increase lipophilicity, influencing solubility and membrane permeability. For example, the trifluoromethyl (CF₃) group in compound 49 enhances metabolic stability .

Bioactivity Profiles

Antiproliferative Activity

- Pyrazole Derivatives: Compounds containing substituted pyrazole moieties (e.g., 7a–7z) demonstrated potent antiproliferative effects against HepG2 cells, with IC₅₀ values as low as 0.10–5.05 µM, outperforming sorafenib (IC₅₀ = 16.20 µM) .

Antiviral Activity

- Oxime Ether Derivatives : Compound 5e exhibited 64.6% inhibition against tobacco mosaic virus (TMV), surpassing ribavirin (45.2%) .

- Quinazoline Analogs : The 4-chloro-3-nitrophenyl analog in showed EC₅₀ = 352.0 µg/mL against TMV, superior to ningnanmycin (437.6 µg/mL), highlighting the role of nitro and quinazoline groups in viral inhibition .

Enzyme Inhibition

- Phosphatase Inhibition : The compound (1E,4E)-1-[5-(3,4-Dichlorophenyl)furan-2-yl]-5-(furan-2-yl)penta-1,4-dien-3-one displayed a Ki = 15,900.0 nM against dual-specificity phosphatase 3, indicating moderate enzyme interaction .

Antigenotoxic Effects

Mechanistic Insights

- Electron-Withdrawing Groups : Chloro and nitro substituents (e.g., in ) enhance electrophilicity, promoting interactions with biological nucleophiles (e.g., cysteine residues in enzymes) .

- Conjugation Effects : The α,β-unsaturated ketone in D1 and analogs enables Michael addition reactions, contributing to antioxidant or pro-oxidant effects depending on substituents .

Q & A

Q. What are the established synthetic routes for (4E)-5-(4-chlorophenyl)penta-1,4-dien-3-one, and what key analytical techniques validate its purity and structure?

Answer: The compound is synthesized via Claisen-Schmidt condensation between 4-chlorobenzaldehyde and acetone under basic conditions. Key steps include:

Q. What in vitro assays are commonly used to evaluate the biological activity of this compound, and what key findings have been reported?

Answer:

- Antigenotoxicity : Tested via comet assay in human lymphocytes, showing 40–60% reduction in DNA damage at 10–50 µM .

- Antiviral Activity : Evaluated against tobacco mosaic virus (TMV) using half-leaf method. At 500 µg/mL, it exhibited 64.6% curative activity, outperforming ribavirin (45.2%) .

- Cytotoxicity : MTT assay in prostate epithelial cells (IC = 18 µM) .

Methodological Note : Dose-response curves and positive controls (e.g., cisplatin for cytotoxicity) are critical to validate results .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations elucidate the mechanism of action of this compound against viral coat proteins?

Answer:

- Target Selection : Docking against TMV coat protein (PDB: 1EI7) using AutoDock Vina. The compound’s conjugated diene and ketone groups form hydrogen bonds with Thr59 and hydrophobic interactions with Pro54 .

- Simulation Parameters :

- MD Setup : NAMD with CHARMM force field, 100 ns trajectory, solvation in TIP3P water .

- Key Metrics : Root-mean-square deviation (RMSD < 2 Å) confirms stable binding; radius of gyration (Rg) analysis indicates minimal protein deformation .

- Validation : Compare binding free energies (MM-PBSA) with known inhibitors (e.g., ningnanmycin) .

Q. How do structural modifications (e.g., substituent variations) impact bioactivity, and what methodologies optimize its potency?

Answer:

- Substituent Effects :

- Electron-Withdrawing Groups : 4-NO substitution enhances antiviral activity (EC = 243 µg/mL vs. TMV) by increasing electrophilicity of the dienone system .

- Bulkier Groups : sec-Butyl substitution in imidazole derivatives reduces cytotoxicity (IC increases from 18 µM to 42 µM) due to steric hindrance .

- Optimization Strategies :

Q. How can conflicting bioactivity data (e.g., cytotoxicity vs. antigenotoxicity) be resolved through experimental design?

Answer:

- Dose-Dependent Analysis : At low concentrations (1–10 µM), antigenotoxicity dominates (60% DNA damage reduction), while cytotoxicity emerges at >20 µM due to ROS generation .

- Mechanistic Studies :

- ROS Detection : Use DCFH-DA fluorescence assay to quantify oxidative stress .

- Pathway Inhibition : Co-treatment with N-acetylcysteine (ROS scavenger) restores cell viability by 80%, confirming ROS-mediated toxicity .

- Model Selection : Use primary cells (e.g., lymphocytes) instead of immortalized lines to avoid skewed apoptosis thresholds .

Q. What degradation pathways are observed for this compound under physiological conditions, and how do they influence pharmacokinetics?

Answer:

- Hydrolytic Degradation : In aqueous solutions (pH 7.4, 37°C), the compound degrades via retro-aldol reaction to yield 4-chlorobenzaldehyde and acetone, confirmed by LC-MS (degradant m/z 140.02) .

- Oxidative Pathways : CYP450-mediated oxidation forms epoxide intermediates (detected via NMR δ 55–60 ppm), which are metabolized by glutathione conjugation .

- PK Implications : Short half-life (<2 h) necessitates prodrug strategies (e.g., oxime ether derivatives) to enhance stability .

Q. What advanced spectroscopic techniques are critical for resolving stereochemical ambiguities in derivatives of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.